molecular formula C24H19NO3 B2916948 2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923131-58-2

2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2916948
CAS No.: 923131-58-2
M. Wt: 369.42
InChI Key: RNTQQVBVCDRFAT-UHFFFAOYSA-N
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Description

2-Methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a chromone-benzamide hybrid compound characterized by a 4H-chromen-4-one core substituted at the 6-position with a benzamide group bearing a 2-methyl substituent. The 2-position of the chromone ring is further functionalized with a 3-methylphenyl moiety.

Synthetic routes for analogous chromone-benzamides typically involve condensation reactions between substituted 7-aminochromones and benzoyl halides or activated esters under basic conditions (e.g., K₂CO₃/NaH in acetonitrile or 1,4-dioxane), yielding products in high purity (87–96%) . Structural confirmation relies on spectroscopic techniques (FT-IR, $^1$H/$^13$C NMR) and crystallographic tools like SHELX and ORTEP-3 for molecular visualization .

Properties

IUPAC Name

2-methyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-15-6-5-8-17(12-15)23-14-21(26)20-13-18(10-11-22(20)28-23)25-24(27)19-9-4-3-7-16(19)2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTQQVBVCDRFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a chromenone core and a benzamide moiety, suggests various therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C24H19NO3C_{24}H_{19}NO_3, with a molecular weight of 369.4 g/mol. The compound features a chromenone backbone, which is known for its biological activity, particularly in inhibiting tumor growth and metastasis.

PropertyValue
Molecular FormulaC24H19NO3
Molecular Weight369.4 g/mol
Core StructureChromenone
Functional GroupsMethyl, Benzamide

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including kinases and receptors involved in cancer progression. Notably, it has shown potential in inhibiting:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a crucial role in angiogenesis, which is vital for tumor growth.
  • Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) : Inhibition of this receptor can affect cellular proliferation and migration associated with cancer metastasis.

Biological Activities

The compound has been studied for its anticancer and antimicrobial properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing its potential as a therapeutic agent.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer activity. It has been noted to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound may induce G1/S phase arrest, preventing cancer cells from proliferating.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death has been observed in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific enzymes critical for bacterial survival.

Case Studies

Several case studies have documented the effects of this compound on different cell lines:

  • Study on Breast Cancer Cells : A study indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to untreated controls.
  • Antimicrobial Efficacy : In another study, the compound demonstrated activity against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting potential use in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural homology with several chromone-benzamide derivatives (Table 1):

  • N-(4-Oxo-2-(Trifluoromethyl)-4H-Chromen-6-yl)Benzamides : Features a trifluoromethyl group at the chromone 2-position, enhancing electron-withdrawing effects.
  • N-[2-(6-Methoxy-2-Oxo-2H-Chromen-4-yl)Benzofuran-3-yl]Benzamide : Incorporates a methoxy group and benzofuran fusion, altering π-conjugation.
  • N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide : Lacks the chromone core but shares the benzamide scaffold with halogen and methoxy substituents.

Spectroscopic and Crystallographic Data

  • Trifluoromethyl Derivatives : Characteristic $^19$F NMR signals at δ −60 to −65 ppm confirm CF₃ incorporation .
  • Methoxy-Substituted Analogues : Crystallographic studies (SHELXL) reveal planar chromone-benzamide systems with intermolecular hydrogen bonds stabilizing the lattice .
  • Target Compound : Predicted to adopt a similar planar conformation, with methyl groups inducing steric effects detectable via $^1$H NMR (e.g., upfield shifts for aromatic protons).

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